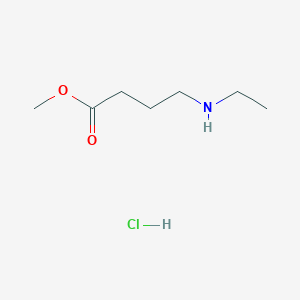

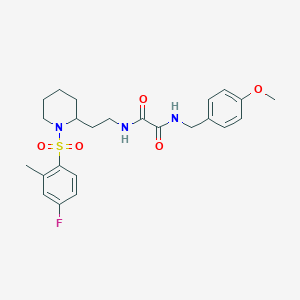

3-ethylsulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethylsulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is a chemical compound that is commonly referred to as ENB. It is a member of the benzamide class of compounds and has been the subject of several scientific studies. ENB is known for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Chemical Indicators and Cell Viability

One significant area of application involves the use of related compounds as chromogenic indicators for biological and chemical assays. A study by Ishiyama et al. (1997) synthesized a highly water-soluble disulfonated tetrazolium salt, which, when reduced by NADH, produces a formazan dye that absorbs at 460 nm, demonstrating its utility as a sensitive chromogenic indicator for NADH and as a cell viability indicator in cell proliferation assays (Ishiyama et al., 1997).

Corrosion Inhibition

Another application is in the field of corrosion inhibition, where benzamide derivatives, such as those studied by Mishra et al. (2018), have shown effectiveness in protecting mild steel against acidic corrosion. These derivatives demonstrate how variations in the chemical structure, such as the presence of nitro (NO2) and methoxy (OCH3) substituents, can significantly influence the inhibition efficiency, with the methoxy substituent enhancing the efficiency. This study also combines computational and experimental approaches to better understand the mechanisms behind the observed inhibition behavior (Mishra et al., 2018).

Radioligand Development for Neurological Studies

In neurological research, derivatives similar to 3-ethylsulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide have been explored for their potential as radioligands. For example, Brown-Proctor et al. (1999) synthesized a compound for in vivo imaging studies targeting acetylcholinesterase (AChE), a key enzyme involved in neurological function. Although the compound showed good brain permeability, its uniform regional brain distribution suggested limitations for its use as a selective imaging agent (Brown-Proctor et al., 1999).

Pharmaceutical Research and Drug Development

In pharmaceutical research, the synthesis and characterization of benzamide derivatives have been integral in developing new medications. For instance, Sonda et al. (2004) synthesized a series of benzamide derivatives as selective serotonin 4 receptor agonists, demonstrating potential applications in treating gastrointestinal motility disorders. Their work highlights the importance of specific structural modifications in achieving desired pharmacological effects (Sonda et al., 2004).

properties

IUPAC Name |

3-ethylsulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S/c1-3-25(22,23)13-6-4-5-11(9-13)16(19)17-14-10-12(18(20)21)7-8-15(14)24-2/h4-10H,3H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOGCQNJJVKYOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

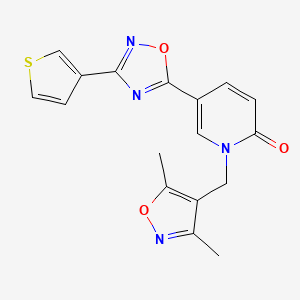

![3-cinnamyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2678560.png)

![N-(2-methoxybenzyl)-2-[8-(4-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2678564.png)

![Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2678565.png)

![8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678567.png)

![4-chloro-1-ethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2678570.png)

![Furan-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2678575.png)

![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2678576.png)

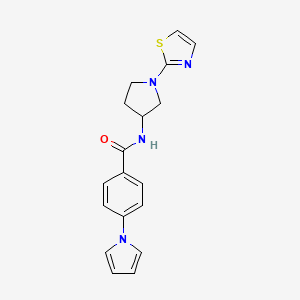

![N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2678580.png)